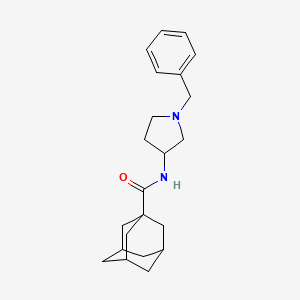
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of two fluorine atoms, a pyrrolidine ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of fluorine atoms, formation of the pyrrolidine ring, and the addition of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities. The industrial methods focus on cost-effectiveness, efficiency, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamidehydrochloride include:
- (2R)-4,4-difluoro-N-ethylpyrrolidine-2-carboxamide
- (2R)-4,4-difluoro-N-propylpyrrolidine-2-carboxamide
- (2R)-4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific combination of fluorine atoms, pyrrolidine ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11ClF2N2O |
|---|---|
Peso molecular |
200.61 g/mol |
Nombre IUPAC |
(2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10F2N2O.ClH/c1-9-5(11)4-2-6(7,8)3-10-4;/h4,10H,2-3H2,1H3,(H,9,11);1H/t4-;/m1./s1 |
Clave InChI |
HEMPYAXWVDBTRZ-PGMHMLKASA-N |
SMILES isomérico |
CNC(=O)[C@H]1CC(CN1)(F)F.Cl |
SMILES canónico |
CNC(=O)C1CC(CN1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




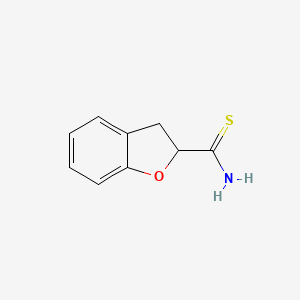

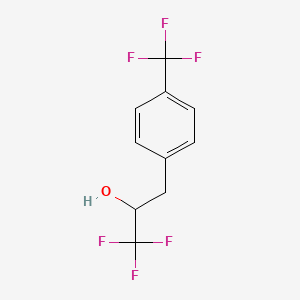
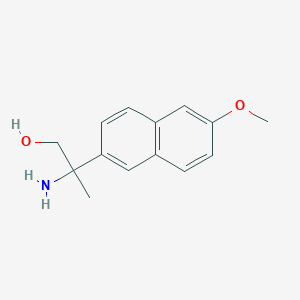
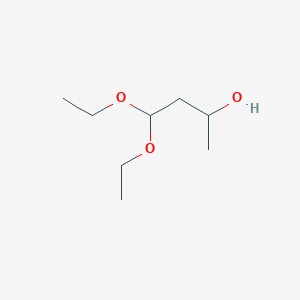
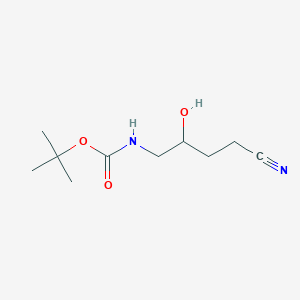
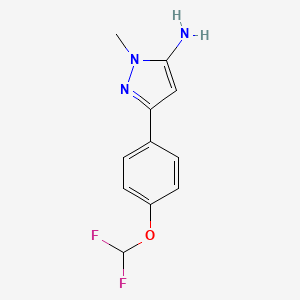

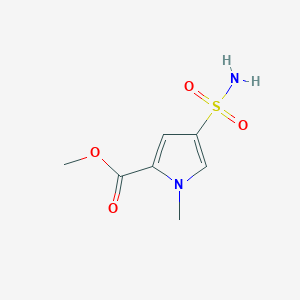
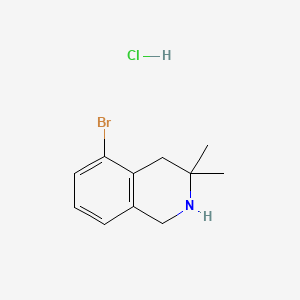
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)
